molecular formula C9H6ClN3O B12961595 5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one

5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12961595
M. Wt: 207.61 g/mol
InChI Key: RLZPYYQTKUQJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of pyridine-2-carbaldehyde with appropriate amines and chlorinated pyrimidines under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Lacks the chlorine substitution but shares similar biological activities.

    5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure with a bromine atom instead of chlorine, exhibiting comparable pharmacological properties.

    2-(Pyridin-2-yl)-4H-pyrimidin-4-one: Similar core structure but without halogen substitution.

Uniqueness

5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chlorine atom contributes to its increased potency and efficacy in various applications .

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-2-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6ClN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14)

InChI Key

RLZPYYQTKUQJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)Cl

Origin of Product

United States

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